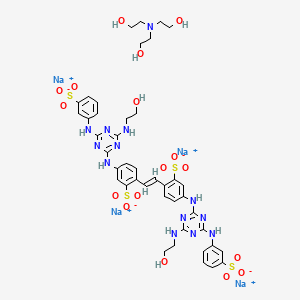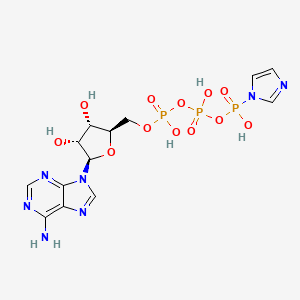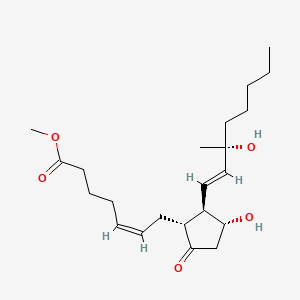
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and multiple chlorine substitutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of benzene derivatives, followed by the introduction of sulfonic acid groups through sulfonation reactions. The azo group is introduced via diazotization and coupling reactions. The final product is obtained after several purification steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium nitrite for diazotization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and sulfonic acid derivatives .
Scientific Research Applications
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes, altering their activities. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, potassium salt
Uniqueness
The unique combination of chlorine substitutions, azo group, and sulfonic acid groups in 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt gives it distinct chemical properties. These properties make it particularly useful in applications requiring high stability, solubility, and reactivity .
Properties
CAS No. |
83399-70-6 |
|---|---|
Molecular Formula |
C25H18Cl3N5Na2O10S3 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
disodium;4-[4-[[5-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C25H20Cl3N5O10S3.2Na/c1-13-24(25(35)33(32-13)19-10-17(27)21(11-16(19)26)46(41,42)43)31-30-18-9-14(7-8-20(18)45(38,39)40)29-23(34)12-22(28)44(36,37)15-5-3-2-4-6-15;;/h2-11,22,24H,12H2,1H3,(H,29,34)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
RMDKWDZJPFQAKN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CC(S(=O)(=O)C3=CC=CC=C3)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)




